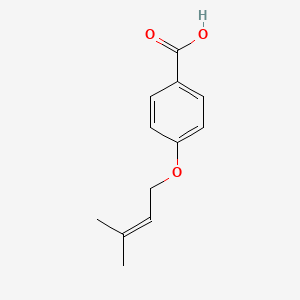

4-(3-Methylbut-2-enoxy)benzoic acid

Description

Properties

CAS No. |

28090-15-5 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

4-(3-methylbut-2-enoxy)benzoic acid |

InChI |

InChI=1S/C12H14O3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-7H,8H2,1-2H3,(H,13,14) |

InChI Key |

KLZJDQVTNOMAKU-UHFFFAOYSA-N |

SMILES |

CC(=CCOC1=CC=C(C=C1)C(=O)O)C |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C(=O)O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(3-Methylbut-2-enoxy)benzoic acid and related compounds:

*Estimated based on substituent effects (electron-donating groups raise pKa compared to benzoic acid, pKa ≈ 4.2).

Key Findings:

Acidity Trends: Electron-withdrawing groups (e.g., nitro in 4-nitrobenzoic acid derivatives) lower pKa (increase acidity), while electron-donating groups (e.g., methoxy, prenyloxy) raise pKa . this compound has moderate acidity (pKa ~4.0) due to the prenyloxy group’s weak electron-donating effect.

Synthetic Approaches: Prenyloxy derivatives are typically synthesized via nucleophilic substitution or coupling reactions, whereas chloroanilino analogs require transition-metal catalysis (e.g., Buchwald-Hartwig) .

Biological Relevance: Chloroanilino derivatives exhibit enzyme inhibition (AKR1C2/3), making them candidates for cancer therapy . Prenyl-substituted benzoic acids (e.g., 4-hydroxy-3-prenylbenzoic acid) are associated with antioxidant and anti-inflammatory activities in natural products .

Crystallographic Behavior: The 3-chloroanilino substituent induces significant molecular distortion (dihedral angle 34.66°) and stabilizes acid dimers via O–H···O hydrogen bonds . Prenyloxy groups may reduce crystallinity due to steric bulk but enhance lipophilicity .

Preparation Methods

Methyl Ester Protection

Step 1: Esterification

4-Hydroxybenzoic acid is converted to methyl 4-hydroxybenzoate using methanol and sulfuric acid:

Conditions : Reflux at 85°C for 6 hours, yielding >98% conversion.

Step 2: Alkylation

The methyl ester undergoes alkylation with prenyl bromide under conditions similar to Method 1.

Step 3: Hydrolysis

The methyl ester is hydrolyzed back to the carboxylic acid using aqueous NaOH or HCl:

Advantages :

-

Avoids side reactions at the carboxylic acid group.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative route for constructing the ether linkage under milder conditions.

Reagents :

-

Prenyl alcohol

-

Diisopropyl azodicarboxylate (DIAD)

-

Triphenylphosphine (PPh₃)

Reaction :

Conditions :

-

Solvent: Tetrahydrofuran (THF) at 0–25°C

-

Reaction time: 4–6 hours

Yield : 70–85%, depending on stoichiometric ratios.

Drawbacks :

-

High cost of DIAD and PPh₃ limits scalability.

-

Requires stringent anhydrous conditions.

Ullmann-Type Coupling for Aryl Ether Synthesis

Copper-catalyzed Ullmann coupling enables ether formation between aryl halides and alcohols.

Reagents :

-

4-Bromobenzoic acid

-

Prenyl alcohol

-

Copper(I) iodide (CuI)

-

Ligand: 1,10-Phenanthroline

Reaction :

Conditions :

-

Solvent: DMSO at 110°C

-

Reaction time: 24–48 hours

Yield : 50–65%, with byproducts from decarboxylation or overalkylation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Direct Alkylation | 60–75 | 12–24 h | Low | High |

| Ester Protection | 80–90 | 18–30 h | Moderate | High |

| Mitsunobu Reaction | 70–85 | 4–6 h | High | Low |

| Ullmann Coupling | 50–65 | 24–48 h | Moderate | Moderate |

Key Findings :

-

The ester protection route (Method 2) balances yield and scalability, making it preferred for industrial applications.

-

Mitsunobu reaction (Method 3) is optimal for small-scale synthesis requiring high regioselectivity.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance efficiency:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Methylbut-2-enoxy)benzoic acid, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzoic acid derivative can react with 3-methylbut-2-enol under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ether linkage. Key parameters include:

- Catalyst selection : Triphenylphosphine enhances reactivity but may require purification to remove byproducts .

- Solvent optimization : Polar aprotic solvents like DMF improve solubility but may compete in side reactions at elevated temperatures .

- Temperature control : Reactions above 80°C risk decomposition of the allyloxy group, reducing yield .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : A combination of techniques is required:

- NMR : H NMR confirms the allyloxy group (δ 5.2–5.4 ppm for olefinic protons) and aromatic protons (δ 7.8–8.2 ppm for benzoic acid). C NMR identifies the carbonyl carbon (δ ~170 ppm) .

- FT-IR : A strong absorption band near 1680–1700 cm confirms the carboxylic acid group .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 220.0735 for CHO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?

- Methodological Answer : Common side reactions include hydrolysis of the allyloxy group or decarboxylation. Strategies include:

- Protecting groups : Temporarily protecting the carboxylic acid with methyl esters prevents decarboxylation during acidic/basic conditions .

- Low-temperature kinetics : Conducting reactions below 60°C reduces thermal degradation .

- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling) improve regioselectivity but require rigorous exclusion of moisture .

Q. What strategies resolve discrepancies in crystallographic data when analyzing this compound’s structure?

- Methodological Answer : Crystallographic ambiguities (e.g., disordered allyloxy groups) can be addressed by:

- Data refinement tools : SHELXL refines hydrogen-bonding networks and thermal parameters, while SIR97 resolves phase problems in low-symmetry space groups .

- Twinned crystal analysis : SHELXE identifies twin laws and merges datasets for improved resolution .

- Validation metrics : Check R (< 5%) and completeness (> 95%) to ensure data reliability .

Q. How do electronic effects of the allyloxy group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The electron-donating allyloxy group activates the aromatic ring for electrophilic substitution (e.g., nitration at the para position relative to the ether). However, steric hindrance from the 3-methyl group limits accessibility. Computational modeling (DFT) predicts reaction sites:

- Hammett parameters : σ values guide predictions for substituent effects on reaction rates .

- Molecular docking : Predicts interactions with biological targets (e.g., enzymes), highlighting the carboxylic acid’s role in hydrogen bonding .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data in enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity interference:

- Control experiments : Compare inhibition curves with/without pre-incubation to rule out time-dependent effects .

- HPLC purity checks : Ensure > 95% purity; trace solvents (e.g., DMSO) can artificially suppress activity .

- Structural analogs : Benchmark against 4-methoxybenzoic acid derivatives to isolate the allyloxy group’s contribution .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

Table 2 : Crystallographic Validation Metrics

| Metric | Acceptable Range | Tool/Software | Reference |

|---|---|---|---|

| R | < 5% | SHELXL | |

| Completeness | > 95% | SIR97 | |

| Twinning Fraction | < 0.3 | SHELXE |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.